molecular formula C7H6N2O7S B1605174 2,4-Dinitrotoluene-3-sulfonic acid CAS No. 63348-71-0

2,4-Dinitrotoluene-3-sulfonic acid

Cat. No.: B1605174
CAS No.: 63348-71-0
M. Wt: 262.2 g/mol
InChI Key: IDXQNVNKGCTBKD-UHFFFAOYSA-N
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Description

2,4-Dinitrotoluene-3-sulfonic acid: is an organic compound with the molecular formula C7H6N2O7S. It is a derivative of toluene, where two nitro groups are attached to the 2nd and 4th positions, and a sulfonic acid group is attached to the 3rd position of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses, particularly in the production of dyes and explosives .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes and proteins

Cellular Effects

The effects of 2,4-Dinitrotoluene-3-sulfonic acid on cells and cellular processes are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins The compound can affect its localization or accumulation within cells

Subcellular Localization

The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process uses a mixture of nitric acid and sulfuric acid to introduce nitro groups into the toluene molecule. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where toluene is first nitrated to form 2,4-dinitrotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrotoluene-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitrotoluene-3-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential effects on biological systems, particularly in the context of environmental contamination.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of explosives and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrotoluene-3-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where both functionalities are required .

Properties

IUPAC Name

3-methyl-2,6-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXQNVNKGCTBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979483
Record name 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63348-71-0
Record name 2,4-Dinitrotoluene-3-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063348710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,6-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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